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Compound of Interest

1-(3,3-Dimethyl-6-nitroindolin-1-
Compound Name:
yl)ethanone

Cat. No. B1316078

A new class of 5-nitroindole derivatives is demonstrating significant promise as potent
anticancer agents, exhibiting a dual mechanism of action that targets key oncogenic pathways
and induces cancer cell death. In vitro studies reveal that these compounds effectively inhibit
the proliferation of various cancer cell lines, with some derivatives showing efficacy comparable
to established chemotherapeutic drugs.

The anticancer activity of these novel compounds stems from their ability to stabilize G-
quadruplex structures in the promoter region of the c-Myc oncogene and to increase
intracellular levels of reactive oxygen species (ROS).[1] The stabilization of the c-Myc G-
quadruplex leads to the downregulation of c-Myc expression, a transcription factor implicated in
up to 80% of human cancers, thereby inducing cell cycle arrest and apoptosis.[1] The
concomitant induction of ROS contributes to the cytotoxic effects of these derivatives.[1]

Comparative Anticancer Activity

The in vitro efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives has been
evaluated against the HeLa (human cervical cancer) cell line. The half-maximal inhibitory
concentration (IC50), which represents the concentration of a compound required to inhibit cell
proliferation by 50%, was determined for these novel derivatives and compared with existing
anticancer agents.
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Cancer Cell Mechanism of
Compound ID . Assay Type IC50 (uM) .
Line Action
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substituted 5- Alamar Blue quadruplex
o HelLa 5.08 £ 0.91 _
nitroindole Assay binder, ROS
(Compound 5) induction
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substituted 5- Alamar Blue qguadruplex
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nitroindole Assay binder, ROS
(Compound 7) induction
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2,3-dione-3-N- Small Cell Lung Not specified
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(chlorophenyl)thi Cancer)
osemicarbazone
(Compound 4I)
1-
morpholinomethy
[-5-nitroindole- ]
_ HL-60(TB) Sulforhodamine -6.30 n
2,3-dione-3-N- ) Not specified
] (Leukemia) B (SRB) assay (log10GI50)
(chlorophenyI)thi
osemicarbazone
(Compound 4I)
1-
morpholinomethy
[-5-nitroindole- _
) MOLT-4 Sulforhodamine -6.18 -
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) (Leukemia) B (SRB) assay (log10GI150)
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osemicarbazone
(Compound 4l)
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Mechanism of Action: A Two-Pronged Assault on
Cancer Cells

The primary mechanism of action for these 5-nitroindole derivatives involves the
downregulation of the c-Myc oncogene.[1] Guanine-rich sequences in the promoter region of
the c-Myc gene can form non-canonical DNA secondary structures known as G-quadruplexes.
[1] The formation of these structures inhibits the transcription of the c-Myc gene.[1] The 5-
nitroindole derivatives bind to and stabilize these G-quadruplexes, effectively silencing c-Myc
expression.[1] This leads to a disruption of the cell cycle and triggers the intrinsic apoptotic
pathway.[1]

In addition to their effect on c-Myc, some of these compounds have been observed to increase
the intracellular concentration of ROS.[1] This elevation in ROS contributes to their cytotoxic
effects against cancer cells.[1] The synergistic effect of c-Myc downregulation and ROS
induction makes these 5-nitroindole derivatives potent and selective anticancer agents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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